molecular formula C17H11BrN6S B294684 1-{[6-(3-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-1H-benzimidazole

1-{[6-(3-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-1H-benzimidazole

Cat. No.: B294684
M. Wt: 411.3 g/mol
InChI Key: JXWQZXCIVDBCOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{[6-(3-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-1H-benzimidazole is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.

Scientific Research Applications

1-{[6-(3-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-1H-benzimidazole has been studied for its potential therapeutic applications in various diseases. The compound has shown promising results in the treatment of cancer, inflammation, and infectious diseases. In cancer research, the compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In inflammation research, the compound has been shown to reduce the production of pro-inflammatory cytokines. In infectious disease research, the compound has been shown to inhibit the growth of various bacteria and viruses.

Mechanism of Action

The mechanism of action of 1-{[6-(3-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-1H-benzimidazole is not fully understood. However, it has been suggested that the compound exerts its therapeutic effects by inhibiting various enzymes and signaling pathways. In cancer research, the compound has been shown to inhibit the activity of topoisomerase IIα and to induce apoptosis in cancer cells. In inflammation research, the compound has been shown to inhibit the activation of NF-κB and to reduce the production of pro-inflammatory cytokines. In infectious disease research, the compound has been shown to inhibit the activity of bacterial and viral enzymes and to disrupt the replication of the pathogens.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer research, the compound has been shown to induce cell cycle arrest and to inhibit angiogenesis. In inflammation research, the compound has been shown to reduce the infiltration of immune cells and to decrease the production of reactive oxygen species. In infectious disease research, the compound has been shown to disrupt the membrane integrity of bacteria and to inhibit the entry of viruses into host cells.

Advantages and Limitations for Lab Experiments

1-{[6-(3-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-1H-benzimidazole has several advantages and limitations for lab experiments. The compound has shown promising results in various preclinical studies, making it a potential candidate for further development. However, the compound has also shown some limitations, such as poor solubility and stability, which may affect its bioavailability and efficacy.

Future Directions

1-{[6-(3-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-1H-benzimidazole has several potential future directions for research. One direction is to optimize the synthesis method to improve the compound's solubility and stability. Another direction is to investigate the compound's pharmacokinetics and toxicity in animal models to determine its safety and efficacy. Additionally, the compound's potential therapeutic applications in other diseases, such as neurodegenerative diseases and metabolic disorders, could also be explored.

Synthesis Methods

The synthesis of 1-{[6-(3-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-1H-benzimidazole has been reported in the literature using different methods. The most common method involves the reaction of 3-bromobenzyl chloride with 1,2,4-triazole-3-thiol in the presence of a base to form the intermediate 3-(3-bromobenzyl)-1,2,4-triazole-5-thiol. This intermediate is then reacted with 6-bromo-1H-benzimidazole in the presence of a base to form the final compound.

Properties

Molecular Formula

C17H11BrN6S

Molecular Weight

411.3 g/mol

IUPAC Name

3-(benzimidazol-1-ylmethyl)-6-(3-bromophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C17H11BrN6S/c18-12-5-3-4-11(8-12)16-22-24-15(20-21-17(24)25-16)9-23-10-19-13-6-1-2-7-14(13)23/h1-8,10H,9H2

InChI Key

JXWQZXCIVDBCOA-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=CN2CC3=NN=C4N3N=C(S4)C5=CC(=CC=C5)Br

Canonical SMILES

C1=CC=C2C(=C1)N=CN2CC3=NN=C4N3N=C(S4)C5=CC(=CC=C5)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.